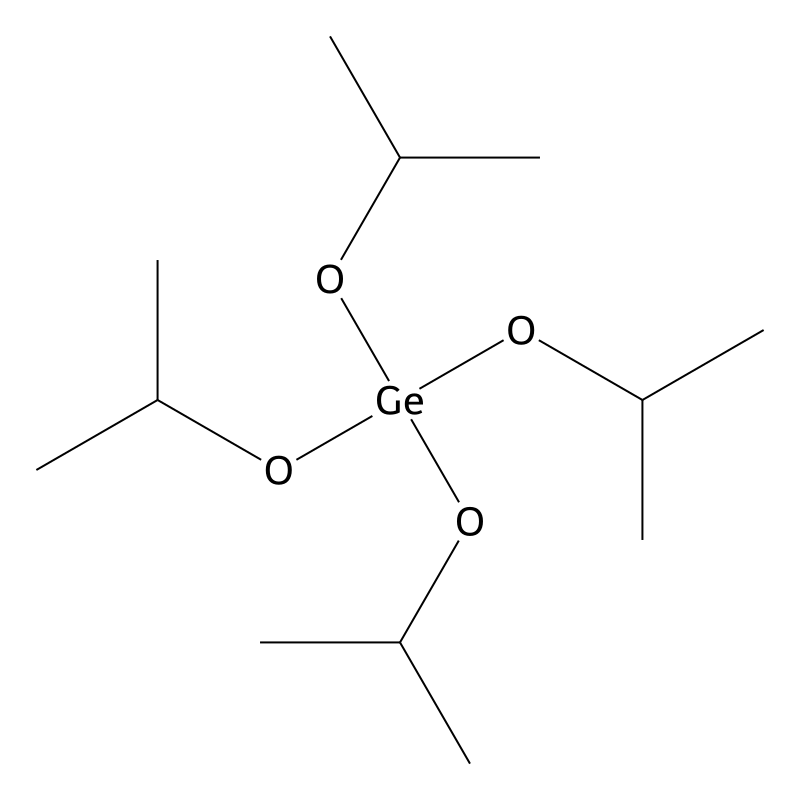Germanium(IV) isopropoxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Precursor for GeO2-based materials
One of the primary applications of Germanium(IV) isopropoxide is as a precursor for the production of materials containing germanium dioxide (GeO2). GeO2 is a versatile material with numerous potential applications due to its unique properties, including:
- High refractive index
- Excellent electrical insulating properties
- Large bandgap, making it suitable for optoelectronic devices
Germanium(IV) isopropoxide can be used to prepare GeO2 thin films, nanoparticles, and fibers through various techniques such as sol-gel processing, chemical vapor deposition (CVD), and atomic layer deposition (ALD). These GeO2-based materials are being investigated for various applications in:
- Photonics: As waveguides for optical communication systems and photonic sensors .
- Electronics: As gate dielectrics in transistors and high-k materials in capacitors .
Other research applications
Germanium(IV) isopropoxide is also being explored for other research applications, including:
- Synthesis of germanium-doped polymers: These materials have potential applications in organic electronics and photovoltaics due to their tunable electrical and optical properties .
- Preparation of catalysts: Germanium(IV) isopropoxide can be used as a precursor for the synthesis of germanium-based catalysts for various chemical reactions .
Germanium(IV) isopropoxide is an organometallic compound with the chemical formula C₁₂H₂₈GeO₄. It consists of a germanium atom bonded to four isopropoxy groups, which are derived from isopropanol. This compound is characterized by its flammable and corrosive nature, making it essential to handle it with care in laboratory settings. Germanium(IV) isopropoxide serves as a precursor for various germanium-containing materials and has garnered attention for its potential applications in electronics and materials science .
Additionally, Germanium(IV) isopropoxide can undergo hydrolysis in the presence of water, leading to the formation of germania, a compound of germanium dioxide . This transformation highlights its utility in synthesizing germanium oxide materials for various applications.
Germanium(IV) isopropoxide can be synthesized through several methods:
- Direct Reaction: The most common method involves reacting germanium tetrachloride with isopropanol. This reaction typically yields Germanium(IV) isopropoxide along with hydrochloric acid as a byproduct.
- Modification Reactions: Germanium(IV) isopropoxide can also be modified by reacting it with various functionalized ligands, such as oximes or diols, to create new complexes with distinct properties .
- Solvent-Free Techniques: Recent advancements have introduced solvent-free synthesis methods that enhance yield and reduce environmental impact .
Germanium(IV) isopropoxide finds applications across various fields:
- Electronics: It serves as a precursor for producing thin films of germanium oxide, which are essential in semiconductor technology.
- Catalysis: The compound can act as a catalyst or catalyst precursor in organic synthesis reactions.
- Material Science: It is used in the development of advanced materials, including coatings and composites that require germanium's unique properties .
Interaction studies involving Germanium(IV) isopropoxide primarily focus on its reactivity with other organic and inorganic compounds. These studies reveal that the compound can form stable complexes with various ligands, influencing its chemical behavior and potential applications. For instance, the interaction with diols leads to the formation of novel diolate complexes that exhibit distinct structural characteristics . Furthermore, research into its hydrolysis products emphasizes its role in synthesizing germania-based materials.
Several compounds share similarities with Germanium(IV) isopropoxide, each exhibiting unique properties:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Germanium(IV) chloride | GeCl₄ | A volatile precursor for germanium compounds; more reactive than Germanium(IV) isopropoxide. |
| Germanium(IV) oxide | GeO₂ | A stable oxide form; used widely in optics and electronics; less soluble than Germanium(IV) isopropoxide. |
| Silicon(IV) isopropoxide | Si(OPr)₄ | Similar structure; used in similar applications but based on silicon instead of germanium. |
| Tin(IV) isopropoxide | Sn(OPr)₄ | Organotin compound; shares some reactivity patterns but differs significantly in toxicity and applications. |
Germanium(IV) isopropoxide's unique structure allows for distinct reactivity patterns compared to these similar compounds, particularly in its ability to form stable complexes with various ligands while maintaining a relatively low toxicity profile compared to organotin compounds.








